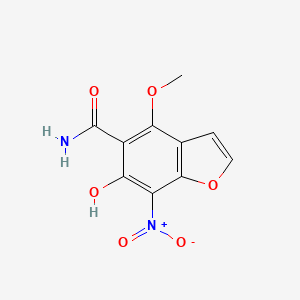
6-Hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Hydroxy-4-methoxy-7-nitrobenzofuran-5-carboxamide involves several steps:
Reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid: This step forms the intermediate 6-methoxybenzofuran.
Formation of 6-methoxybenzofuran in acetic anhydride: This intermediate is then processed in acetic anhydride.
Demethylation with sodium 1-dodecanethiolate: The final step involves demethylation to yield 6-Hydroxy-4-methoxy-7-nitrobenzofuran-5-carboxamide.
This process is safe, cost-effective, environmentally benign, and scalable, making it suitable for industrial production.
Chemical Reactions Analysis
6-Hydroxy-4-methoxy-7-nitrobenzofuran-5-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
6-Hydroxy-4-methoxy-7-nitrobenzofuran-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.
Industry: Used in the synthesis of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-methoxy-7-nitrobenzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to various cellular responses. For example, its anti-tumor activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
6-Hydroxy-4-methoxy-7-nitrobenzofuran-5-carboxamide can be compared with other benzofuran derivatives such as:
6-Hydroxybenzofuran: Known for its biological activities and used as a scaffold in many natural and pharmaceutical products.
Benzodioxane derivatives: These compounds share similar biological activities and are used in developing selective ligands for different receptors.
The uniqueness of 6-Hydroxy-4-methoxy-7-nitrobenzofuran-5-carboxamide lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
88258-45-1 |
|---|---|
Molecular Formula |
C10H8N2O6 |
Molecular Weight |
252.18 g/mol |
IUPAC Name |
6-hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C10H8N2O6/c1-17-8-4-2-3-18-9(4)6(12(15)16)7(13)5(8)10(11)14/h2-3,13H,1H3,(H2,11,14) |
InChI Key |
QSKBFMXSHNDBGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CO2)[N+](=O)[O-])O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



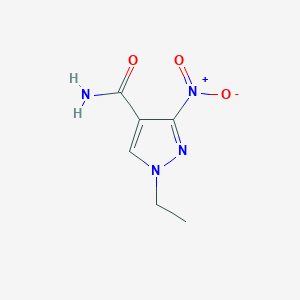
![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)
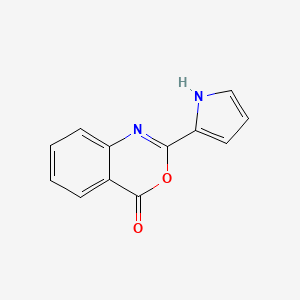
![2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)

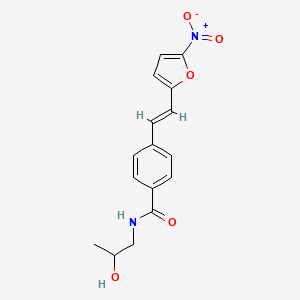
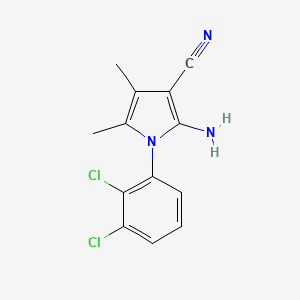

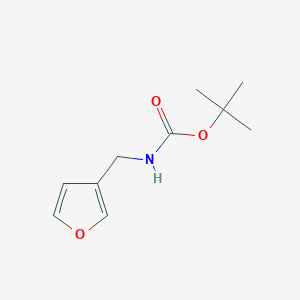
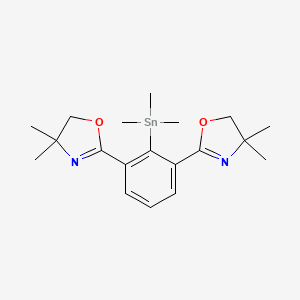
![4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12887804.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)-](/img/structure/B12887822.png)
![2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12887824.png)
